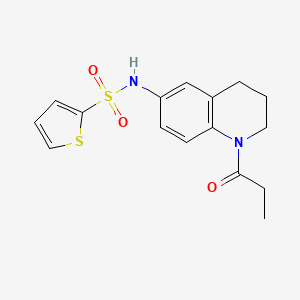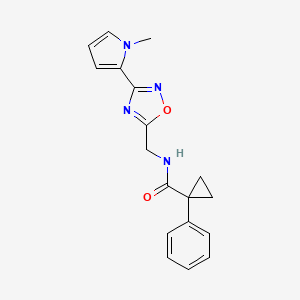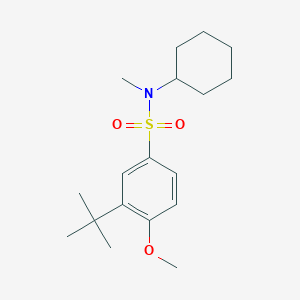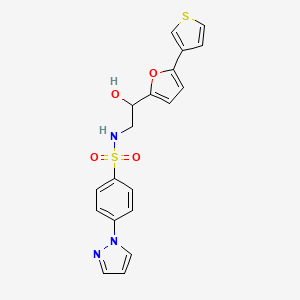
1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione” is a chemical compound with the CAS number 1095321-11-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
In the realm of polymer solar cells, a novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, which is related to pyrrolidine-2,5-dione structures, has been synthesized. This material serves as an efficient electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency. The study underscores the potential of DPP derivatives in improving solar cell performance through better electron extraction and reduced exciton recombination (Hu et al., 2015).
Organic Synthesis and Drug Development
Pyrrolidine-2,5-dione and its transformations have been extensively studied for their relevance in organic synthesis and drug development. For example, research on converting 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation provides insights into the thermodynamic and kinetic properties of these transformations, offering valuable knowledge for organic chemists in synthesizing pyrrolidine-2,5-dione derivatives (Yan et al., 2018).
Antimicrobial Activity
The synthesis and study of 1-aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3,4-triones have revealed their potential as biologically active compounds with antimicrobial properties. This research direction indicates the applicability of pyrrolidine-2,5-dione derivatives in developing new antibacterial agents (Gein et al., 2003).
Luminescent Materials
Research on conjugated polymers containing pyrrolidine-2,5-dione units, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, highlights their potential in electronic applications due to their photoluminescence properties. These materials exhibit strong fluorescence and are suitable for use in optoelectronic devices, demonstrating the utility of pyrrolidine-2,5-dione derivatives in developing new luminescent materials (Beyerlein & Tieke, 2000).
Antioxidant Activity
The aminomethylation of ethosuximide and pufemide, both containing the pyrrolidine-2,5-dione scaffold, has led to the synthesis of N-aminomethyl derivatives with studied antioxidant activities. This exploration opens pathways for the development of new compounds with potential health benefits, particularly in neuroprotection and disease prevention (Hakobyan et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-(propan-2-ylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10(2)3/h5-8,10,13,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPQCGLABCQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2697020.png)
![1-(4-CHLOROPHENYL)-3-(5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDIN-3-YL)UREA](/img/structure/B2697021.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)


